molecular formula C9H8N2O2 B7827493 6-hydroxy-2-methyl-1H-quinazolin-4-one

6-hydroxy-2-methyl-1H-quinazolin-4-one

Cat. No.: B7827493
M. Wt: 176.17 g/mol
InChI Key: QMCWCWOPKFEBHC-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a hydroxyl group at the 6th position and a methyl group at the 2nd position, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-methyl-1H-quinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then hydrolyzed to yield the desired quinazolinone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Hydroxy-2-methyl-1H-quinazolin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and carbonyl groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-2-methyl-1H-quinazolin-4-one is unique due to the presence of both the hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

6-hydroxy-2-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-10-8-3-2-6(12)4-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCWCWOPKFEBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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